(2-Iodo-5-methoxyphenyl)boronic acid
Overview
Description
(2-Iodo-5-methoxyphenyl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of an iodine atom and a methoxy group attached to a phenyl ring, which is further bonded to a boronic acid group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Iodo-5-methoxyphenyl)boronic acid typically involves the electrophilic trapping of an organometallic reagent with a boric ester. One common method is the metal-iodine exchange reaction, where 2,3-diiodobiphenyls undergo a highly regioselective exchange to form the desired boronic acid derivative . The reaction conditions often involve low temperatures to prevent over-alkylation and ensure the formation of boronic esters rather than borinic esters .
Industrial Production Methods
Industrial production of this compound may involve scalable and general synthetic protocols that do not require chromatographic purification. The use of electron-donating groups on the biphenyl fragment can enhance reactivity and yield . Additionally, the synthesis can be optimized for large-scale production by controlling the site-selectivity and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(2-Iodo-5-methoxyphenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form alcohols.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups.
Substitution: The iodine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Basic hydrogen peroxide is commonly used for the oxidation of boronic acids.
Reduction: Reducing agents such as lithium aluminum hydride can be employed.
Substitution: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are frequently used.
Major Products Formed
Oxidation: Alcohols
Reduction: Various reduced boron-containing compounds
Substitution: Biaryl compounds, styrenes, and conjugated systems
Scientific Research Applications
(2-Iodo-5-methoxyphenyl)boronic acid has a wide range of applications in scientific research:
Medicine: Research is ongoing to explore its use in drug development and as a potential boron carrier for neutron capture therapy.
Mechanism of Action
The primary mechanism of action for (2-Iodo-5-methoxyphenyl)boronic acid in Suzuki-Miyaura coupling involves the following steps :
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the electrophilic organic group, forming a new palladium-carbon bond.
Transmetalation: The nucleophilic boronic acid group transfers from boron to palladium.
Reductive Elimination: The palladium catalyst facilitates the formation of the final product by reductive elimination, regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(2-Iodo-5-methoxyphenyl)boronic acid is unique due to the presence of both an iodine atom and a methoxy group on the phenyl ring. This combination enhances its reactivity and selectivity in various chemical reactions, particularly in cross-coupling reactions. The iodine atom provides a site for nucleophilic substitution, while the methoxy group can influence the electronic properties of the compound, making it a versatile reagent in organic synthesis.
Properties
IUPAC Name |
(2-iodo-5-methoxyphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BIO3/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4,10-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQYAEIDOJUNIGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)OC)I)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BIO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801281736 | |
Record name | B-(2-Iodo-5-methoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801281736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.85 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89694-50-8 | |
Record name | B-(2-Iodo-5-methoxyphenyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89694-50-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | B-(2-Iodo-5-methoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801281736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-iodo-5-methoxyphenyl)boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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